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molecular formula C8H4ClF3N2O B3033880 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile CAS No. 124432-25-3

2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetonitrile

Cat. No. B3033880
M. Wt: 236.58 g/mol
InChI Key: YWEPFZZCKFRDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04931452

Procedure details

A mixture of 4.0 g (0.02 mole) of 3-chloro-5-(trifluoromethyl)-2-pyridinol, 2.6 g (0.022 mole) of monobromoacetonitrile, and 4.0 g of potassium carbonate in 40 ml of dimethyl sulfoxide was prepared and stirred at ambient temperature for 3 hours. Water was then added and the light brown solid that formed was separated by filtration and dried to obtain 2.3 g (45 percent of theory) of the title compound: melting point, 84°-85° C. This product had infrared and nmr spectra compatible with the assigned structure.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:12])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.Br[CH2:14][C:15]#[N:16].C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[C:15]([CH2:14][N:4]1[CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=[C:2]([Cl:1])[C:3]1=[O:12])#[N:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)O
Name
Quantity
2.6 g
Type
reactant
Smiles
BrCC#N
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
the light brown solid that formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)CN1C(C(=CC(=C1)C(F)(F)F)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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